molecular formula C15H33NSn B14330071 5,5-Di-tert-butyl-1-methyl-1,5-azastannocane CAS No. 110971-29-4

5,5-Di-tert-butyl-1-methyl-1,5-azastannocane

Cat. No.: B14330071
CAS No.: 110971-29-4
M. Wt: 346.14 g/mol
InChI Key: SRGHSJOBEGEJBT-UHFFFAOYSA-N
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Description

5,5-Di-tert-butyl-1-methyl-1,5-azastannocane is an organotin compound characterized by the presence of a tin atom bonded to a nitrogen atom within a cyclic structure. This compound is notable for its unique steric properties due to the bulky tert-butyl groups attached to the nitrogen atom. It is used in various chemical applications, particularly in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Di-tert-butyl-1-methyl-1,5-azastannocane typically involves the reaction of a tin precursor with a nitrogen-containing ligand. One common method involves the reaction of di-tert-butylamine with a tin halide, such as tin(IV) chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Di-tert-butyl-1-methyl-1,5-azastannocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to lower oxidation states of tin.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

5,5-Di-tert-butyl-1-methyl-1,5-azastannocane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of 5,5-Di-tert-butyl-1-methyl-1,5-azastannocane involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The tin atom can form coordination bonds with various ligands, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another organometallic compound with bulky tert-butyl groups.

    tert-Butylbenzene: A simpler aromatic compound with a tert-butyl group attached to a benzene ring.

    Benzene, 1,3-bis(1,1-dimethylethyl)-5-methyl-: A compound with similar steric properties due to the presence of tert-butyl groups.

Uniqueness

5,5-Di-tert-butyl-1-methyl-1,5-azastannocane is unique due to its cyclic structure and the presence of a tin atom bonded to a nitrogen atom. This combination of features provides distinct reactivity and stability compared to other organotin compounds. The bulky tert-butyl groups also contribute to its unique steric properties, making it valuable in various chemical applications.

Properties

CAS No.

110971-29-4

Molecular Formula

C15H33NSn

Molecular Weight

346.14 g/mol

IUPAC Name

5,5-ditert-butyl-1-methyl-1,5-azastannocane

InChI

InChI=1S/C7H15N.2C4H9.Sn/c1-4-6-8(3)7-5-2;2*1-4(2)3;/h1-2,4-7H2,3H3;2*1-3H3;

InChI Key

SRGHSJOBEGEJBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn]1(CCCN(CCC1)C)C(C)(C)C

Origin of Product

United States

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